4-Fluoro-3,5-dimethylcinnamic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Fluoro-3,5-dimethylcinnamic acid is C11H11FO2 . Its InChI code is 1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ .Physical And Chemical Properties Analysis
4-Fluoro-3,5-dimethylcinnamic acid has a molecular weight of 194.21 . It is a solid at ambient temperature .Scientific Research Applications
Fluorographic Detection and Fluorogenic Reagents
4-Fluoro-3,5-dimethylcinnamic acid has applications in fluorographic procedures for detecting radioactivity in polyacrylamide gels. Skinner and Griswold (1983) found that a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO) was effective, simple, and sensitive (Skinner & Griswold, 1983). Additionally, Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent, exhibiting several advantages over existing reagents (Toyo’oka et al., 1989).
Synthesis of Novel Compounds
Liaw et al. (2002) reported the synthesis of a new triphenylamine-containing diamine monomer, which was used to create a series of polyamides and polyimides. This process involved the reaction of 4-fluoronitrobenzene with 3,4-dimethylaniline, highlighting the utility of such compounds in polymer synthesis (Liaw et al., 2002).
Medicinal Chemistry Applications
Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their utility as synthons in medicinal chemistry for applications such as dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Analytical Chemistry Techniques
Aboul‐Enein and Abu-Zaid (2001) developed a sensitive reversed-phase HPLC method for analyzing 2'-beta -fluoro-2',3'-dideoxy adenosine (F-ddA) in human plasma, employing polyfluorinated stationary phase columns. This method exemplifies the importance of fluorinated compounds in enhancing analytical techniques (Aboul‐Enein & Abu-Zaid, 2001).
PET Imaging and Protein-Protein Interaction Studies
Wang et al. (2014) synthesized a fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor, showcasing the role of fluorinated compounds in developing imaging agents (Wang et al., 2014). Loving and Imperiali (2008) developed a new unnatural amino acid based on a solvatochromic fluorophore for studying dynamic protein interactions, demonstrating the versatility of fluorinated compounds in biochemical research (Loving & Imperiali, 2008).
Antineoplastic Actions in Cancer Research
Hunke et al. (2018) explored cinnamic acid dimers, including 4-Fluoro-3,5-dimethylcinnamic acid, for their cytotoxicity in breast cancer cells. This study highlights the potential of such compounds in developing novel antineoplastic agents (Hunke et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-fluoro-3,5-dimethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-7-5-9(3-4-10(13)14)6-8(2)11(7)12/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSIWROWICLMIQ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethylcinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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